molecular formula C16H10BrNO4 B2694413 6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 312616-85-6

6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2694413
CAS No.: 312616-85-6
M. Wt: 360.163
InChI Key: GFLPRZCKCOIMMJ-UHFFFAOYSA-N
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Description

6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyphenyl group at the N-position, and a carboxamide group at the 3rd position of the chromene ring. Chromene derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of o-aminophenol with 6-bromo-2-picolinic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromene ring and the bromine atom at the 6th position differentiates it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

6-bromo-N-(2-hydroxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO4/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)18-12-3-1-2-4-13(12)19/h1-8,19H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLPRZCKCOIMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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